molecular formula C12H14O B6255284 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one CAS No. 83810-57-5

4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No. B6255284
CAS RN: 83810-57-5
M. Wt: 174.2
InChI Key:
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Description

Tetralin (1,2,3,4-tetrahydronaphthalene) is a hydrocarbon having the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene . Another related compound is 2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), which is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the InChI code for (4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .


Chemical Reactions Analysis

Tetralin can undergo various chemical reactions. For example, it can be used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, Tetralin is a colorless liquid with a density of 0.970 g/cm3 .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their chemical structure and the context in which they are used. For example, 2-AT has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .

Safety and Hazards

These compounds can have various safety and hazard implications. For example, Tetralin induces methemoglobinemia .

Future Directions

The future directions of research and applications involving these compounds can vary widely depending on their specific properties and potential uses. For example, new catalysts and methods for the hydrogenation of naphthalene to produce Tetralin could be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylcyclohexanone", "methylmagnesium bromide", "1,2,3,4-tetrahydronaphthalene", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "1. The reaction starts with the condensation of 2-methylcyclohexanone with methylmagnesium bromide to form 4-methyl-1,3-cyclohexanedione.", "2. The 4-methyl-1,3-cyclohexanedione is then reacted with 1,2,3,4-tetrahydronaphthalene in the presence of acetic acid and sodium acetate to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one.", "3. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one is reduced with sodium borohydride in the presence of acetic acid to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.", "4. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-ol is then dehydrated with hydrochloric acid to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one.", "5. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one is then purified by recrystallization from petroleum ether and diethyl ether.", "6. The final product obtained is 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one." ] }

CAS RN

83810-57-5

Product Name

4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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